2E,4Z,6E-Decatrienal
Description
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 |
Synonyms |
2E,4Z,6E-Decatrienal |
Origin of Product |
United States |
Natural Occurrence and Biogenesis of Decatrienal Isomers
Occurrence in Marine Ecosystems
Decatrienals are notably present in marine organisms, particularly phytoplankton and diatoms. These compounds are part of a group of oxygenated fatty acid derivatives known as oxylipins.
Biosynthesis in Diatoms and Phytoplankton
Diatoms, which are significant primary producers in marine environments, are known to produce polyunsaturated aldehydes (PUAs) like decatrienal. This biosynthesis is often triggered by cell damage, suggesting a potential role in defense mechanisms against grazers such as copepods. oup.comopen.ac.uk
The biosynthesis of decatrienals in marine algae involves the lipoxygenase (LOX) pathway. LOX enzymes catalyze the oxygenation of polyunsaturated fatty acids (PUFAs), introducing a hydroperoxide group. nih.govfrontiersin.orgresearchgate.net This is a key step in the formation of oxylipins. Different LOX enzymes can act at specific positions on the fatty acid chain, leading to various hydroperoxide intermediates. nih.govresearchgate.net Studies have investigated the specificity of LOX pathways in different diatom species. nih.gov
Following the action of LOX enzymes, hydroperoxide-lyases (HPLs) cleave the fatty acid hydroperoxides, leading to the formation of volatile aldehydes, including decatrienals. nih.govfrontiersin.orgresearchgate.netresearchgate.net This enzymatic cleavage is crucial for generating the characteristic short-chain aldehydes observed in diatoms. The specificity of HPLs, along with the positional specificity of LOXs, contributes to the diversity of aldehydes produced. nih.govresearchgate.net
Eicosapentaenoic acid (EPA, C20:5 ω-3) is identified as a significant precursor fatty acid for the biosynthesis of decatrienal in certain marine diatoms like Thalassiosira rotula and Skeletonema marinoi. open.ac.uknih.govresearchgate.net The LOX pathway acts on EPA, and subsequent cleavage by HPL results in the formation of decatrienal. nih.govfrontiersin.org While hexadecatrienoic acid (HTrA, C16:3 ω-4) is a precursor for other aldehydes like octadienal, EPA is specifically linked to decatrienal production in these organisms. nih.gov
Here is a summary of precursor fatty acids and their associated aldehyde products in some marine diatoms:
| Precursor Fatty Acid | Associated Aldehyde Products | Marine Organisms |
| Eicosapentaenoic acid (EPA) | Decatrienal, Heptadienal | Thalassiosira rotula, Skeletonema marinoi, Microalgae nih.govfrontiersin.orgresearchgate.net |
| Hexadecatrienoic acid (HTrA) | Octadienal, Octatrienal | Skeletonema marinoi, Thalassiosira rotula nih.govresearchgate.net |
| Arachidonic acid (AA) | Decadienal, C6 and C9 aldehydes | Nanofrustulum shiloi, Laminaria angustata nih.govthaiscience.infonih.govpsu.edu |
Role of Hydroperoxide-Lyases (HPLs) in Aldehyde Formation
Distribution and Abundance of Specific Decatrienal Isomers in Marine Organisms
Research indicates that the production of decatrienals and other oxylipins is species-specific among diatoms. open.ac.uk For instance, 2E,4Z,7Z-decatrienal has been reported as a significant oxylipin in species like Thalassiosira rotula and Skeletonema marinoi. open.ac.uknih.govresearchgate.net While 2E,4Z,6E-Decatrienal is a specific isomer, the literature primarily focuses on the occurrence and biosynthesis of decatrienal in general or the 2E,4Z,7Z isomer in marine contexts. The presence and abundance of this compound specifically would require more targeted research on individual marine species and their oxylipin profiles.
Occurrence in Terrestrial and Food Matrices
While decatrienals are prominently associated with marine algae, some isomers have also been reported in terrestrial sources and food matrices. For example, ethyl (2E,4Z,7Z)-2,4,7-decatrienoate, a related compound, has been found in certain pear varieties and grapes. google.com Additionally, 2,4,7-decatrienal (B148924) (which can exist as various isomers, including 2E,4E,7Z) has been reported in baked potato. thegoodscentscompany.com These occurrences suggest that while the marine LOX/HPL pathway in diatoms is a significant source of certain decatrienal isomers, other biosynthetic pathways or origins may exist in terrestrial organisms and contribute to their presence in food. The specific occurrence of the 2E,4Z,6E isomer in terrestrial or food matrices is not extensively documented in the provided search results.
Formation in Plant-Derived Products (e.g., Oats, other Aromatic Plants)
Decatrienal isomers have been identified in plant-derived products. For instance, (E,E,Z)-2,4,6-decatrienal has been reported in oats and oat products, being identified for the first time in foods in this context. researchgate.net This isomer is noted for having an oat-like odor quality. researchgate.net Another isomer, 2,4,6-decatrienal, has been noted to occur in tea. thegoodscentscompany.com While the search results mention the metabolism of many plants and the presence of aromatic hydrocarbons, specific detailed pathways for the formation of decatrienals in a wide range of aromatic plants were not extensively detailed beyond their occurrence in oats and tea. ehu.es
Role in Food Chemistry and Flavor Profiles (e.g., Cooked Chicken Flavor, Off-Odors)
Decatrienal isomers play a significant role in the flavor profiles of foods, contributing to both desirable aromas and undesirable off-odors, particularly "fishy" notes. vt.eduitjfs.comskemman.is
In cooked chicken, 2-trans, 4-cis, 7-cis-decatrienal has been identified as one of the aldehydes present in flavor concentrates. researchgate.netcapes.gov.br While 2,4-decadienal isomers are considered important odorants for chicken flavor, decatrienals also contribute to the complex aroma. researchgate.netanimbiosci.org
Decatrienal isomers, especially 2,4,7-decatrienal, are strongly associated with "fishy off-flavor" in oxidized oils containing linolenic or omega-3 fatty acids. vt.edu Low concentrations of 2,4,7-decatrienal isomers can impart mild green-plant-like notes to oils, while higher levels result in distinct fishy notes. vt.edu Two isomers of decatrienal have been described as eliciting a smell reminiscent of "oxidized fish oil". itjfs.com The occurrence of these compounds is a major factor in the development of unpleasant odors in food, leading to product rejection. mdpi.com
Lipid Oxidation Pathways Leading to Decatrienal Isomers
Lipid oxidation is a primary pathway for the formation of decatrienal isomers. This process involves the degradation of unsaturated fatty acids. Autoxidation, a free-radical chain reaction, is a common pathway where hydroperoxides are formed and subsequently decompose into volatile compounds, including aldehydes like decatrienals. mdpi.commdpi.comencyclopedia.pub
Specifically, the autoxidation of alpha-linolenic acid has been shown to generate aldehydes such as 2,4-heptadienal and 2,4,7-decatrienal. mdpi.com Enzyme-catalyzed lipid oxidation, particularly involving lipoxygenase, can also lead to the production of decatrienal isomers. mdpi.comresearchgate.net For instance, lipoxygenase activity in fish can react with fatty acids to produce 2,4,7-decatrienal isomers, contributing to a fishy aroma. mdpi.comresearchgate.net
The oxidation of unsaturated fatty acids generates hydroperoxides, which then break down into volatile secondary lipid oxidation products, including aldehydes. mdpi.comencyclopedia.pub The formation of 2,4,7-decatrienal isomers has been observed in fish oil enriched milk emulsions, even at relatively low peroxide values. nih.govcapes.gov.br
Volatile Compound Profiles in Aquaculture Systems
Autoxidation Products of Polyunsaturated Fatty Acids (e.g., Arachidonic Acid)
Studies have characterized the aroma impact compounds formed by the autoxidation of arachidonic acid using techniques like gas chromatography-olfactometry and aroma extract dilution analysis. imreblank.chresearchgate.netimreblank.chnih.gov (E,Z,Z)-2,4,7-decatrienal was found to have a significant sensory contribution based on its odor activity value in autoxidized arachidonic acid. nih.gov The formation of this and other potent odorants can be explained by mechanisms analogous to those reported for autoxidized linoleic acid. imreblank.chresearchgate.net
Table 1 summarizes some identified decatrienal isomers and their occurrence.
| Compound Isomer | Occurrence | Notes |
| (E,E,Z)-2,4,6-Decatrienal | Oats, Oat products | Oat-like odor quality researchgate.net |
| 2,4,6-Decatrienal | Tea | |
| (2E,4Z,7Z)-2,4,7-Decatrienal | Cooked chicken, Oxidized oils, Fish oil enriched milk emulsions, Autoxidized arachidonic acid, Diatoms | Associated with fishy off-flavor vt.edunih.govcapes.gov.brimreblank.chresearchgate.netthegoodscentscompany.comsemanticscholar.org |
| (2E,4E,7Z)-2,4,7-Decatrienal | Fish oil enriched milk emulsions, Diatoms | Associated with fishy off-flavor nih.govcapes.gov.brsemanticscholar.org |
| 2-t,4-c,7-c-decatrienal | Cooked chicken | Breakdown product of arachidonic acid researchgate.netcapes.gov.br |
Table 2 presents data on the identification of decatrienal isomers in fish oil enriched milk emulsions.
| Compound Isomer | Peroxide Value (meq/kg) | Notes |
| (E,Z,Z)-2,4,7-Decatrienal | 0.8 | Identified in fish oil enriched milk nih.govcapes.gov.br |
| (E,E,Z)-2,4,7-Decatrienal | 3.4 | Identified in fish oil enriched milk nih.govcapes.gov.br |
These findings highlight the prevalence of decatrienal isomers as products of lipid oxidation in various food systems and biological matrices, significantly influencing their sensory characteristics.
Chemical Synthesis and Stereoselective Preparation of Decatrienal Isomers
Strategies for Carbon Chain Construction of Polyunsaturated Aldehydes
Constructing the carbon backbone of polyunsaturated aldehydes often relies on iterative coupling reactions that sequentially add carbon fragments while introducing double or triple bonds that can later be manipulated into the desired alkene geometries.
Wittig Reaction-Based Methodologies
The Wittig reaction is a cornerstone in the synthesis of alkenes and has been widely applied in the construction of polyunsaturated systems. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide to form an alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the double bond formed in a Wittig reaction is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, typically those with electron-withdrawing groups conjugated to the ylide carbon, tend to favor the formation of E-alkenes under thermodynamic control. hmdb.ca Conversely, unstabilized or reactive ylides generally lead to the formation of Z-alkenes under kinetic control. hmdb.ca
In the synthesis of polyunsaturated aldehydes, sequential Wittig reactions can be employed to build the carbon chain. For instance, coupling a phosphorus ylide derived from a suitable fragment with a functionalized aldehyde can extend the carbon chain and introduce a double bond. By carefully selecting the protecting groups and the type of ylide used in each step, chemists can exert control over the growing polyene system. The aldehyde functionality, which is the terminal group in decatrienal, is typically introduced or deprotected at a later stage in the synthesis. nih.govchem960.com
Copper-Catalyzed Coupling Approaches
Copper-catalyzed coupling reactions offer alternative or complementary strategies for forging carbon-carbon bonds in the synthesis of polyunsaturated aldehydes. These methods can be particularly useful for coupling alkyne or alkene fragments, which serve as precursors to the double bonds in the final polyene structure. For example, copper-catalyzed coupling reactions have been utilized in the synthesis of polyunsaturated compounds, including those with aldehyde functionalities or precursors thereof.
One common application involves the coupling of organocopper reagents with electrophiles, or the oxidative coupling of unsaturated substrates catalyzed by copper complexes. These reactions can be designed to create carbon-carbon bonds with control over the position and configuration of the newly formed double or triple bonds. While the direct application to the synthesis of 2E,4Z,6E-decatrienal with all specific double bond geometries controlled solely by copper coupling might be complex, these methods can be integrated into a synthetic sequence to construct specific segments of the molecule. For instance, copper-catalyzed coupling might be used to assemble a conjugated enyne or diyne system that is later semi-hydrogenated to the desired alkene geometry.
Control of Geometrical Isomerism in Decatrienal Synthesis
Controlling the geometry of each double bond (E or Z) is paramount in the synthesis of specific decatrienal isomers like this compound. This requires precise stereochemical control at each step where a double bond is formed or modified.
Stereoselective Partial Hydrogenation Techniques
Stereoselective partial hydrogenation of alkynes is a powerful method for introducing Z or E double bonds into a carbon chain. The hydrogenation of an internal alkyne to a Z-alkene is typically achieved using a poisoned palladium catalyst, such as Lindlar's catalyst, which facilitates syn addition of hydrogen to the triple bond. Conversely, the reduction of internal alkynes to E-alkenes can be accomplished using dissolving metal reductions, such as with sodium in liquid ammonia, which proceeds via an anti addition mechanism.
In the synthesis of a polyunsaturated system like decatrienal, which contains multiple double bonds, strategic placement of triple bonds in precursor molecules allows for their later stereoselective reduction to the desired Z or E alkenes. For this compound, this would involve synthesizing a precursor with triple bonds at positions that correspond to the 4Z and 6E double bonds, and then selectively hydrogenating them with the appropriate catalyst to achieve the desired geometry. The double bond at the 2E position, being α,β to the aldehyde, is often introduced with E geometry favored under thermodynamic conditions or specific reaction control.
Development of this compound-Specific Synthetic Routes
The synthesis of this compound requires a tailored approach that integrates the carbon chain construction strategies with precise stereochemical control techniques. While a single universally detailed synthetic route for this exact isomer with explicit experimental data across all steps was not extensively detailed in the provided search results, the general principles described above form the basis for such a synthesis.
A hypothetical route might involve building the ten-carbon chain using a combination of Wittig reactions and potentially copper-catalyzed couplings to introduce unsaturation. Stereocontrol for the 4Z and 6E double bonds could be achieved by incorporating alkyne precursors at the appropriate positions and then performing stereoselective partial hydrogenations – a Lindlar-type reduction for the Z double bond at the 4 position and a dissolving metal reduction for the E double bond at the 6 position. The 2E double bond, being α,β to the aldehyde, could potentially be established with E geometry favored through a directed Wittig reaction or by oxidation of a precursor alcohol where the (E)-α,β-unsaturated system is pre-established.
Synthesis of Decatrienal Derivatives and Analogues
The chemical structure of this compound allows for the synthesis of various derivatives and analogues through modifications of the aldehyde group or the hydrocarbon chain. Modifications can include reduction of the aldehyde to an alcohol, oxidation to a carboxylic acid, or reactions involving the double bonds such as hydrogenation or epoxidation.
Furthermore, structural variations on the carbon chain, such as the addition of alkyl groups, can lead to analogues with potentially altered properties. An example of such a derivative is 4-ethyl-(2E,4Z,6E)-decatrienal guidechem.com. The synthesis of such analogues would typically involve incorporating the desired structural modification into one of the precursor fragments before the final coupling steps or modifying the completed decatrienal structure through selective reactions. The specific synthetic route would depend on the nature and position of the desired modification. Research into these derivatives can help explore the relationship between chemical structure and biological or physical properties.
Advanced Analytical Methodologies for Decatrienal Isomers
Chromatographic Separation Techniques
Chromatography plays a crucial role in separating decatrienal isomers from each other and from other co-eluting compounds in a sample matrix before detection and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including aldehydes like decatrienals. GC-MS is valuable for separating isomers based on their differing vapor pressures and interactions with the stationary phase of the GC column. While GC-MS is effective for identifying unknown volatile compounds and quantifying trace analytes in complex samples, the ability to distinguish between isomers often requires sufficient chromatographic resolution, as isomers can have the same or very similar mass spectra. technologynetworks.com Comprehensive two-dimensional gas chromatography (GC × GC) coupled to MS has been employed for the analysis of complex matrices like heated rapeseed oil headspace, leading to the identification of compounds including (E,Z,Z)-2,4,7-decatrienal. researchgate.net This highlights the enhanced separation power offered by GC × GC for resolving components in complex mixtures. Chemical derivatization prior to GC-MS analysis can also be used to improve separation and detection, particularly for compounds that are not sufficiently volatile or require enhanced detector response. jfda-online.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of less volatile compounds, including polar oxylipins and PUAs. researchgate.net This method offers high sensitivity and is capable of simultaneously analyzing numerous compounds. UHPLC-HRMS provides improved detection through higher separation capabilities and reduced interference from co-eluting chemicals. researchgate.net It allows for high throughput investigations with relatively short analysis times. researchgate.net While primarily discussed for oxylipins and PUAs, the principles of UHPLC-HRMS for separating and detecting complex mixtures of lipid oxidation products are applicable to decatrienals, especially if they exist in less volatile forms or require high-resolution separation from isobaric compounds. The method can also be used to monitor the formation of polar oxylipins arising from the cleavage of precursor fatty acids. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Resolution
Spectroscopic Characterization
Spectroscopic methods provide crucial structural information for the identification and characterization of decatrienal isomers, particularly regarding their stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules, including the elucidation of stereochemistry. nih.govwikipedia.org Both 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, TOCSY, HSQC/HMQC, and HMBC) are used to determine the planar structure and connectivity of a compound. core.ac.uk The stereochemistry, including the configuration of double bonds (cis/trans or Z/E), is typically established using NOE experiments (NOE difference, NOESY, and ROESY) and analysis of ¹H-¹H and ¹H-¹³C coupling constants. core.ac.ukimreblank.chtandfonline.com For compounds like decatrienals with extended double-bond systems, NMR data is essential for unequivocally identifying the specific isomer and confirming its stereochemical configuration. imreblank.ch NMR spectroscopy of stereoisomers is a chemical analysis method that specifically uses NMR to determine the absolute configuration of stereoisomers, such as cis or trans alkenes. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a compound, which is essential for confirming its elemental composition and distinguishing it from other compounds with similar nominal masses (isobars). unistra.fr Coupled with chromatographic techniques like UHPLC, HRMS facilitates the exhaustive and dependable characterization of complex lipid mixtures, including oxylipins and potentially decatrienals. researchgate.netnih.gov HRMS provides high mass accuracy, which allows for automatic searches in large chemical databases for identification and aids in the structural elucidation of unknown compounds based on high-resolution full scan and MS/MS spectra. chimia.ch This is particularly important for targeted analyses and quantifying trace products in complex matrices. chimia.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Quantitative Analysis and Detection Limits in Complex Matrices
Quantitative analysis of decatrienals in complex matrices requires sensitive and robust methods due to their potential presence at low concentrations. The challenges in quantification are similar to those encountered with other oxylipins, which can be present in biological samples at very low concentrations, making accurate determination difficult.
Analytical methods for oxylipins and PUAs in various matrices like human plasma, serum, urine, cell culture supernatant, and even diatoms have been developed and validated. researchgate.netnih.gov These methods often involve sample preparation steps such as solid phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering compounds. mdpi.com
Quantitative analysis is typically performed using techniques like UHPLC-MS/MS or GC-MS/MS, employing methods such as multiple reaction monitoring (MRM) for high sensitivity and selectivity. biorxiv.orgshimadzu.com Method validation includes determining parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govbiorxiv.orgresearchgate.net LOD is generally defined as the concentration yielding a signal-to-noise ratio (S/N) of 3 or greater, while LOQ requires an S/N of 10 or higher. biorxiv.org
Reported limits of quantification for various oxylipins in biological matrices can be very low, ranging from picograms to nanomolar concentrations, demonstrating the high sensitivity achievable with modern MS-based methods. nih.govbiorxiv.org For instance, an UHPLC-MS/MS method for oxylipins in human plasma reported LOD and LOQ values as low as 0.0005 pg on column. Another UHPLC-MS assay for oxylipins and PUFA precursors in human biofluids achieved quantification limits inferior to picograms for the majority of analytes (0.05-125 pg). nih.gov These examples highlight the capability of current analytical techniques to quantify lipid mediators at their low endogenous levels in complex biological samples. nih.gov
Data tables showing the performance characteristics of analytical methods, such as linearity ranges, LODs, and LOQs for specific oxylipins or PUAs, are commonly presented in research findings to demonstrate method sensitivity and suitability for quantitative analysis in complex matrices. nih.govbiorxiv.org
| Compound Class | Analytical Technique | Matrix Example | Linearity (R²) | LOD | LOQ | Reference |
| Oxylipins | UPLC-ESI-MS/MS | Human plasma | 0.9938 - 0.9996 | 0.0005 - 4.21 pg on column | Not specified (but sensitive) | |
| Oxylipins and PUFAs | UHPLC-MS | Human serum, plasma, urine, cell supernatant | Not specified (linear range up to 5 orders of magnitude) | 0.05 - 125 pg | Not specified (but sensitive) | nih.gov |
| Oxylipin metabolites | LC-MS/MS | Not specified (method validation) | Three orders of magnitude (for most compounds) | 0.021 - 5 nM | 0.063 - 10 nM | biorxiv.org |
| PUAs | UHPLC-APCI MS | Diatoms | Weighted linear regression applied | 1.0 x 10⁻⁸ - 5.0 x 10⁻⁸ mol L⁻¹ (for dienals) | 2.3 x 10⁻⁸ - 1.4 x 10⁻⁷ mol L⁻¹ (for dienals) | vliz.be |
Note: Specific data for 2E,4Z,6E-Decatrienal's quantitative analysis and detection limits were not explicitly found, but data for similar compounds (oxylipins and PUAs) are provided as illustrative examples of the capabilities of the discussed analytical techniques.
Olfactometric Techniques for Aroma Compound Characterization (e.g., Aroma Extract Dilution Analysis, GC-Olfactometry)
Olfactometric techniques combine the separatory power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds within a complex mixture, even if they are present at very low concentrations. Two prominent techniques in this area are Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA).
GC-O involves a trained human panel sniffing the effluent from a gas chromatograph column as compounds elute. This allows assessors to detect odor-active regions and describe the perceived aroma quality. Studies characterizing volatile flavor compounds have utilized olfactometric methods in conjunction with GC-MS to identify key aroma components in various matrices thegoodscentscompany.comresearchgate.net. The application of GC-O has been instrumental in pinpointing specific odorants among numerous separated compounds researchgate.netimreblank.ch.
Aroma Extract Dilution Analysis (AEDA) is a technique used to estimate the relative odor potency of compounds in an extract. Serial dilutions of an aroma extract are analyzed by GC-O, and the highest dilution at which an odorant is still detected is recorded as its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant. AEDA has been applied to characterize the aroma composition of various samples, helping to identify potent odorants imreblank.chthegoodscentscompany.com. For instance, AEDA has been used in studies investigating oxidative degradation products, which can include decatrienal isomers thegoodscentscompany.com.
These olfactometric methods are crucial for understanding the sensory impact of individual volatile compounds, including unsaturated aldehydes like decatrienals and their isomers, within complex natural or processed samples thegoodscentscompany.comresearchgate.netimreblank.chthegoodscentscompany.com.
Odor Characterization and Perception (excluding human sensory panel data detailing dosage/administration)
The odor characteristics of decatrienal isomers can vary depending on the position and configuration of their double bonds. While specific odor characterization for the exact 2E,4Z,6E isomer was not extensively detailed in the provided search results from allowed sources, information on related decatrienal isomers and similar compounds offers insight into the potential sensory properties of this class of molecules.
For example, (2E,4E,7E)-deca-2,4,7-trienal has been described as having a green citrus odor thegoodscentscompany.com. Similarly, (E,E,Z)-2,4,7-decatrienal also exhibits a green citrus aroma eptes.com. Another isomer, (E,E,Z)-2,4,6-decatrienal, has been reported to possess an oat-like odor quality imreblank.ch.
Related polyunsaturated aldehydes also show distinct odor profiles. (E,Z)-2,4-Decadienal is characterized by a powerful, oily aroma, reminiscent of chicken fat hmdb.ca. (E,Z,Z)-2,4,7-Tridecatrienal, a related C13 compound synthesized using a method adapted from decatrienal synthesis, exhibits an egg-white-like, marine-like odor at low concentrations and an intense orange-citrus, animal-like odor at higher concentrations thegoodscentscompany.com.
These findings highlight that small differences in the double bond positions and stereochemistry within the decatrienal structure can lead to varied odor perceptions. While the specific odor profile of this compound was not explicitly detailed in the available information, the olfactometric analysis of its isomers and related compounds demonstrates the importance of these analytical techniques in discerning the sensory contributions of individual volatile compounds thegoodscentscompany.comimreblank.chthegoodscentscompany.comeptes.comhmdb.ca.
Biological and Ecological Roles of Decatrienal Isomers Excluding Human/clinical/safety
Chemical Ecology of Marine Microorganisms
Polyunsaturated aldehydes (PUAs), including certain decatrienal isomers, are produced by marine microorganisms, notably diatoms, and are involved in complex chemical interactions within aquatic ecosystems.
Role in Inter-Organismal Interactions (e.g., Diatom-Grazer Interactions)
Certain decatrienal isomers are known to be produced by diatoms, such as Thalassiosira gravida and Thalassiosira rotula. nih.gov These compounds, as part of the broader class of PUAs, are implicated in the chemical defense strategies employed by diatoms against grazers. The production of PUAs can be triggered by wounding, suggesting a role in deterring predation. thegoodscentscompany.com While the specific role of 2E,4Z,6E-Decatrienal in these interactions requires further dedicated study, the involvement of other decatrienal isomers in diatom-grazer dynamics highlights the potential ecological significance of this class of compounds.
Cell-to-Cell Signaling Mechanisms in Algae
The involvement of decatrienals in cell-to-cell signaling mechanisms in algae is an area of ongoing research. While PUAs are known to influence physiological processes in algae, direct evidence specifically detailing the role of decatrienal isomers, including this compound, in algal cell-to-cell communication is not extensively detailed in the provided information. However, the broader context of chemical signaling in marine microorganisms suggests potential, yet currently less defined, roles for these compounds.
Chemical Defense Strategies in Aquatic Environments
Decatrienal isomers contribute to the chemical defense strategies of organisms in aquatic environments, particularly diatoms. The wound-activated production of polyunsaturated aldehydes, which includes decatrienals, serves as a defense mechanism against herbivores. thegoodscentscompany.com This chemical defense can impact the feeding behavior and reproductive success of grazers, influencing the dynamics of marine food webs.
Role in Food Science as Flavor Compounds (excluding safety/toxicity and clinical human trials)
Decatrienal isomers are recognized for their contribution to the flavor profiles of certain foods, particularly those rich in polyunsaturated fatty acids.
Certain 2,4,7-decatrienal (B148924) isomers are known contributors to "fishy off-flavors," especially in highly auto-oxidized oils containing ω-3 polyunsaturated fatty acids and in fish oil-containing products like milk emulsions. scispace.com The characteristic aromas associated with these off-flavors are generally attributed to 2,4,7-decatrienal isomers. dokumen.pub Lipoxygenase-mediated reactions in fish can produce isomers of 2,4,7-decatrienal from fatty acids, which are responsible for a fishy aroma. nih.govencyclopedia.pub
Enzymatic Transformations and Metabolic Fates in Biological Systems
The formation of decatrienal isomers in biological systems is often linked to the enzymatic oxidation of polyunsaturated fatty acids. Lipoxygenase plays a significant role in the degradation of unsaturated fatty acids, leading to the generation of flavor compounds, including decatrienal isomers. nih.govencyclopedia.pub This enzymatic process involves lipoxygenase abstracting a hydrogen atom from the methylene (B1212753) group of fatty acids, producing conjugated hydroperoxides. nih.gov These hydroperoxides are unstable and rapidly break down into various secondary constituents, such as volatile aldehydes like decatrienals, which contribute to aroma and flavor. researchgate.net
Comparative Biological Activities of Decatrienal Stereoisomers
The biological activities of decatrienals can vary depending on their specific stereochemical configuration. While the provided information primarily discusses "decatrienal isomers" or "2,4,7-decatrienal isomers" collectively in the context of flavor and defense, the existence of different isomers, such as (E,Z,Z)-2,4,7-decatrienal and (2E,4E,7Z)-2,4,7-decatrienal, implies potential differences in their physical properties, reactivity, and biological effects. nih.govthegoodscentscompany.com Although detailed comparative data on the specific biological activities of various decatrienal stereoisomers, including this compound, is not extensively available in the provided search results, the distinct structural features of each isomer would likely lead to variations in their interactions with biological targets and their resulting ecological or physiological roles. For instance, differences in double bond positions and configurations can influence volatility, enzymatic recognition, and receptor binding, potentially leading to differing impacts on flavor perception or defensive signaling.
Physical properties of some related decatrienal isomers are available and can illustrate some differences:
| Property | 2,4,7-Decatrienal thegoodscentscompany.com | (E,Z,Z)-2,4,7-Decatrienal thegoodscentscompany.com |
| Assay | 98.00 to 100.00% | 95.00 to 100.00% |
| Specific Gravity | 0.89800 to 0.90500 @ 25°C | Not determined |
| Refractive Index | 1.53800 to 1.54400 @ 20°C | Not determined |
| Boiling Point | 233.00 °C @ 760.00 mm Hg | Not determined |
| Vapor Pressure | 0.013000 mmHg @ 25°C (est) | Not determined |
| Flash Point | 265.00 °F TCC | Not determined |
| Water Solubility | Not specified | 164.6 mg/L @ 25°C (est) |
The chemical compound this compound is a polyunsaturated aldehyde that plays a role in biological processes, particularly in marine organisms like diatoms, and contributes to the sensory properties of certain foods. Its formation, biological activity, and sensory perception are influenced by its specific stereochemistry, and these aspects can be investigated using both experimental and computational methods.
Mechanistic Studies and Structure Activity Relationships of Decatrienal Isomers
Enzymatic Mechanisms of Formation (e.g., LOX/HPL cascades)
The formation of decatrienals, such as 2E,4Z,7Z-decatrienal, in marine diatoms like Thalassiosira rotula primarily involves the enzymatic action of lipoxygenases (LOX) and hydroperoxide lyases (HPL). nih.govacs.orgacs.org This process is initiated by the release of free fatty acids from membrane lipids, particularly glycolipids, upon wounding of the organism. db-thueringen.deopen.ac.uk PUFAs like eicosapentaenoic acid (EPA, C20:5 ω-3) serve as precursors for the biosynthesis of 2E,4Z,7Z-decatrienal. nih.govacs.orgacs.org
In Thalassiosira rotula, the synthesis of 2E,4Z,7Z-decatrienal is suggested to involve an 11R-lipoxygenase acting on EPA, leading to the formation of chiral 11R-HEPE (11R-hydroperoxy-eicosapentaenoic acid) as an intermediate. nih.gov Subsequently, hydroperoxide lyase activity cleaves these hydroperoxides to produce the volatile aldehydes, including decatrienals, and a corresponding short-chain hydroxylated fatty acid fragment. acs.orgvliz.be While LOX/HPL pathways are well-established in plants and mammals, the mechanism in diatoms may involve unique transformations of polyunsaturated hydroperoxy fatty acids. acs.orgacs.org Studies have shown that both lipoxygenase and lyase activities are present in the same subcellular fraction in Thalassiosira rotula, facilitating the rapid conversion of intermediates. nih.gov
Another isomer, 2(E),4(E)-decadienal (a related decadienal, not a decatrienal, but formed via similar pathways), has been shown to be produced from arachidonic acid (ARA) via an 11-hydroperoxide eicosanoid intermediate (11-HPETE) through the LOX-HPL pathway in the brown alga Saccharina angustata. researchgate.netresearchgate.net While the specific enzymatic pathway for 2E,4Z,6E-decatrienal is not as extensively detailed in the provided results as for other isomers or related aldehydes, the general principle of LOX/HPL cascades acting on PUFA precursors is the established mechanism for the formation of this class of compounds in various organisms. db-thueringen.deresearchgate.netnih.gov
Stereochemical Influence on Biological Activity and Sensory Perception (e.g., Olfactory Receptors in Model Organisms)
The stereochemistry of decatrienal isomers significantly impacts their biological activity and sensory perception. solubilityofthings.commdpi.comresearchgate.net Different isomers can elicit distinct odors and have varying intensities. researchgate.net For example, two isomers of decatrienal have been identified as contributing to a "fishy off-flavor" in oxidized oils containing ω-3 PUFAs. itjfs.comscispace.com This suggests that specific isomeric forms are responsible for undesirable sensory attributes.
The sense of smell relies on olfactory receptors (ORs) in the nasal epithelium, which are G protein-coupled receptors. nih.govwikipedia.orgmdpi.com These receptors exhibit a combinatorial response, meaning a single odorant molecule can bind to multiple ORs with varying affinities, and conversely, one OR can recognize multiple odorants. nih.govwikipedia.orgplos.org The stereochemical configuration of odorant molecules holds profound implications for olfactory perception, as evidenced by the different odor characteristics of isomeric variants. researchgate.netnih.gov The specific 3D structure and spatial arrangement of atoms in a molecule, dictated by its stereochemistry, determine how effectively it can interact with the binding sites of olfactory receptors. nih.govtaylorfrancis.com This interaction is crucial for triggering the downstream signaling events that lead to the perception of a particular odor. wikipedia.org The ability of the olfactory system to distinguish between stereoisomers highlights the selective nature of olfactory receptors. researchgate.net
While specific interactions of this compound isomers with particular olfactory receptors in model organisms are not detailed in the provided search results, the general principle that stereochemistry dictates the interaction with chiral biological receptors like ORs is well-established in the field of olfaction. nih.govtaylorfrancis.comphilpapers.org The distinct sensory properties of decatrienal isomers underscore the importance of their stereochemical differences in their biological roles, particularly in mediating interactions with sensory systems.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry approaches are valuable tools for understanding the properties and behavior of decatrienal isomers at a molecular level. These methods can complement experimental studies by providing insights into molecular structures, stability, and reactivity.
Conformational Analysis of Decatrienal Isomers
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. ucalgary.careddit.comspcmc.ac.in For flexible molecules like decatrienals with multiple double and single bonds, various conformers are possible. The relative stability of these conformers is influenced by steric interactions and electronic effects. Computational methods, such as molecular mechanics or quantum mechanical calculations, can be used to determine the lowest energy conformers and the energy barriers between them. ucalgary.ca Understanding the preferred conformations of decatrienal isomers is important because the 3D structure of a molecule dictates its interaction with biological targets, including olfactory receptors. nih.govsparkl.me While specific conformational analysis studies for this compound were not found in the provided results, computational approaches are generally applied to determine the stable conformers of organic molecules to understand their behavior.
Future Research Directions and Applications
Elucidation of Novel Biosynthetic Pathways for 2E,4Z,6E-Decatrienal
Understanding the precise enzymatic mechanisms and genetic regulation governing the biosynthesis of this compound remains a critical area for future research. Current understanding suggests that polyunsaturated aldehydes (PUAs), including decatrienals, are often derived from the oxidation of membrane-derived polyunsaturated fatty acids (PUFAs) via the lipoxygenase (LOX)/hydroperoxide lyase (HPL) pathway in organisms like diatoms. nih.govvliz.be For instance, (2E,4Z,7Z)-deca-2,4,7-trienal has been described as a lipoxygenase cleavage product in Melosira diatoms, with the formation of volatile organic compounds like aldehydes being oxygen-dependent and inhibited by radical scavengers or chelating agents. researchgate.net Eicosapentaenoic acid (EPA) is identified as a precursor for (2E,4Z,7Z)-decatrienal in diatoms like Nanofrustulum shiloi. nih.govvliz.be
Future studies could focus on identifying the specific lipoxygenase and hydroperoxide lyase enzymes responsible for the formation of the 2E,4Z,6E isomer, as the stereochemistry of the double bonds is crucial for the compound's biological activity. This could involve genetic sequencing and functional characterization of enzymes from organisms known to produce this specific isomer. Research into the regulatory networks that control the expression and activity of these enzymes under different environmental conditions would also provide valuable insights into the biological context of this compound production.
Development of Advanced Synthetic Methodologies for Specific Isomers
The synthesis of polyunsaturated aldehydes with defined double bond configurations can be challenging due to the potential for isomerization. researchgate.net The development of advanced synthetic methodologies that allow for the stereoselective synthesis of this compound and its various isomers with high purity is essential for further research into their individual properties and activities. While general methods for synthesizing conjugated diene systems exist, such as the Wittig reaction , achieving precise control over multiple double bond geometries in a molecule like decatrienal requires specialized approaches.
Future research in this area could explore novel catalytic systems, stereoselective reactions, and protecting group strategies to improve the efficiency and selectivity of decatrienal synthesis. mdpi.comsioc-journal.cn This includes developing methods that can reliably produce the less common isomers, enabling researchers to study their distinct biological and chemical profiles. The ability to synthesize pure isomers is crucial for accurate characterization and for investigating structure-activity relationships.
Exploration of Ecological Roles in Underexplored Biological Systems
While some research has highlighted the ecological roles of decatrienals as infochemicals or defense compounds in marine diatoms nih.govresearchgate.net, their functions in a wider array of biological systems remain largely unexplored. Polyunsaturated aldehydes have been implicated in interactions between diatoms and herbivores, influencing copepod reproduction and larval morphology. vliz.benih.gov They are also suggested to play roles in intraspecific signaling, programmed cell death, allelopathy, and bacteria-phytoplankton interactions. vliz.be
Future research could investigate the presence and function of this compound in other marine organisms, freshwater ecosystems, terrestrial plants, insects, and microorganisms. vliz.be This could involve targeted metabolomic analyses to identify the compound in different species and experimental studies to determine its specific ecological roles, such as signaling, defense against predators or pathogens, or mediating interactions with other organisms. Understanding the ecological context of this compound production can provide insights into its evolutionary significance and potential applications.
Integration of Multi-Omics Approaches in Decatrienal Research
The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a comprehensive understanding of this compound. nih.govnih.govuv.essourcebioscience.com While multi-omics is increasingly used in various biological fields, its application specifically to decatrienal research is an area for future development. nih.govuv.es
Future studies could utilize multi-omics to connect the genetic potential of an organism to produce decatrienals (genomics), the expression of relevant biosynthetic enzymes (transcriptomics and proteomics), and the resulting metabolic profile, including the production of this compound (metabolomics). nih.govnih.gov This integrated approach can help to identify novel genes and enzymes involved in decatrienal biosynthesis, understand the regulatory networks controlling their production, and explore the broader metabolic context in which these compounds are formed and utilized. nih.govnih.govuv.es Such studies can provide a holistic view of the biological systems producing decatrienals and reveal complex interactions and pathways.
Application of Decatrienal Isomers in Chemical Ecology and Flavor Science
The distinct sensory properties and biological activities of decatrienal isomers make them candidates for applications in chemical ecology and flavor science. dokumen.pubacs.org In chemical ecology, specific isomers could be explored as potential lures, repellents, or signaling molecules for managing populations of specific organisms, particularly in agricultural or environmental contexts. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2E,4Z,6E-Decatrienal, and how can isomer purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to establish conjugated triene systems. To ensure isomer purity, use stereoselective conditions (e.g., controlled temperature and catalysts like chiral auxiliaries) and monitor reactions via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate) can isolate the desired isomer. Confirm purity using GC-MS (retention indices) or chiral stationary-phase HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Combine spectral methods:
- NMR : ¹H and ¹³C NMR to confirm double-bond positions (coupling constants and chemical shifts; e.g., trans vs. cis coupling).
- GC-MS : Compare retention indices with NIST reference data (e.g., Kovats indices for aldehyde derivatives) .
- IR Spectroscopy : Validate aldehyde functional groups (C=O stretch ~1720 cm⁻¹) and conjugated triene systems (C-H out-of-plane bending ~980 cm⁻¹) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via GC-MS peak area reduction.
- Light Sensitivity : Expose to UV/visible light and analyze isomerization using HPLC.
- Oxidation : Use argon/vacuum sealing and compare with air-exposed controls .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) for this compound be resolved?
- Methodological Answer : Cross-validate using orthogonal techniques:
- NMR Discrepancies : Assign signals via 2D NMR (COSY, HSQC) to resolve overlapping peaks. Compare with computed spectra (DFT simulations).
- GC-MS Anomalies : Confirm compound identity via high-resolution MS (HRMS) and spiking experiments with synthetic standards. Use retention index databases (e.g., NIST) to rule out co-elution .
Q. What computational methods are effective in predicting this compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., olfactory receptors).
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- QSAR Models : Corrogate structural features (e.g., conjugated double bonds) with bioactivity data from analogous aldehydes .
Q. How can researchers design experiments to study this compound’s isomerization mechanisms under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor absorbance changes (λmax shifts) during thermal/photo-induced isomerization.
- Isotope Labeling : Introduce deuterium at allylic positions to track hydrogen migration via MS/MS.
- pH-Dependent Studies : Compare isomerization rates in buffered solutions (pH 2–9) to identify acid/base catalysis .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s bioactivity studies?
- Methodological Answer :
- Non-linear Regression : Fit dose-response curves (e.g., IC₅₀, EC₅₀) using four-parameter logistic models (e.g., GraphPad Prism).
- Error Propagation : Account for instrument uncertainty (e.g., GC-MS ±2% accuracy) in final bioactivity calculations.
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous replicates .
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity results for this compound?
- Methodological Answer :
- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites in vivo.
- Bioavailability Studies : Measure plasma/tissue concentrations via LC-MS to assess absorption differences.
- Receptor Binding Assays : Compare in vitro receptor affinity (e.g., SPR) with in vivo behavioral responses (e.g., olfaction tests) .
Tables for Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
